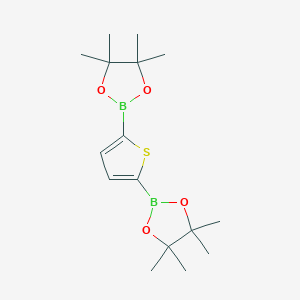
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Overview
Description
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is an organoboron compound widely used in organic synthesis, particularly in the formation of complex molecular architectures. This compound is characterized by the presence of two boronate ester groups attached to a thiophene ring, making it a valuable building block in the synthesis of various organic materials.
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is the formation of Covalent Organic Frameworks (COFs) . This compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Mode of Action
The compound interacts with its targets through its aldehyde groups and pinacolborane groups, which are located at the para-positions . This makes the COFs synthesized from this compound ideal for post-functionalization after the polymer network is formed .
Biochemical Pathways
The compound is involved in the Suzuki cross-coupling reactions and amination reactions . These reactions are part of the synthetic pathways used to create COFs, which are used as porous materials and semiconducting polymers .
Result of Action
The result of the compound’s action is the formation of COFs, which are used as porous materials and semiconducting polymers . Additionally, the compound is also used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials, through aldol condensation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo Suzuki cross-coupling reactions
Biochemical Analysis
Biochemical Properties
It is known that both the aldehyde groups and pinacolborane groups are located at the para-positions . These functional groups do not interfere with each other during reactions, making this compound ideal for post-functionalization after the polymer network is formed .
Molecular Mechanism
It is known to be employed as a monomer for Suzuki cross-coupling reactions and amination reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of 2,5-dibromothiophene using bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium acetate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.
Oxidation: The boronate ester groups can be oxidized to form boronic acids or other boron-containing compounds.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium acetate, sodium carbonate.
Solvents: Dimethylformamide, toluene.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of boronate esters.
Functionalized Thiophenes: Formed through electrophilic substitution reactions.
Scientific Research Applications
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene has numerous applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Employed in the synthesis of biologically active molecules and drug candidates.
Material Science: Utilized in the preparation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.
Analytical Chemistry: Used as a reagent in the development of sensors and detection systems for various analytes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzene
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is unique due to its dual boronate ester groups attached to a thiophene ring, which provides enhanced reactivity and versatility in cross-coupling reactions. This compound’s structure allows for the formation of complex molecular architectures, making it a valuable tool in the synthesis of advanced materials and biologically active molecules.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXAKMKFDBHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26B2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630116 | |
| Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175361-81-6 | |
| Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene in polymer synthesis?
A1: this compound serves as a crucial building block in synthesizing conjugated polymers via palladium-catalyzed Suzuki coupling reactions [, ]. This compound provides the thiophene unit within the polymer backbone. The boronic ester groups readily participate in the Suzuki coupling, enabling the connection with halogenated monomers.
Q2: How does the incorporation of this compound influence the optical properties of the resulting polymers?
A2: The inclusion of this compound contributes significantly to the conjugated system of the resulting polymers [, ]. This extended conjugation leads to a red-shift in the absorption maxima of the polymers, compared to their non-thiophene containing counterparts. This effect is particularly noticeable in the DTPP-based polymer TP3, where the optical band gap is significantly reduced to 1.3 eV [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
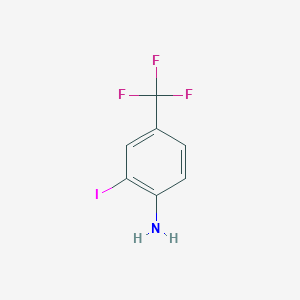
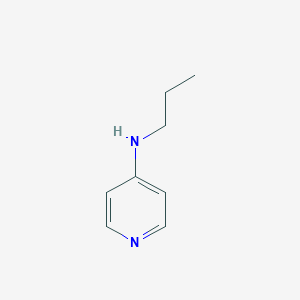
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
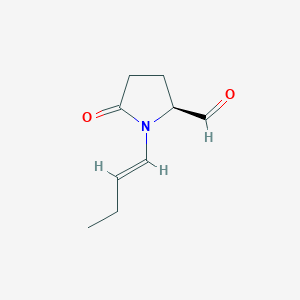

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
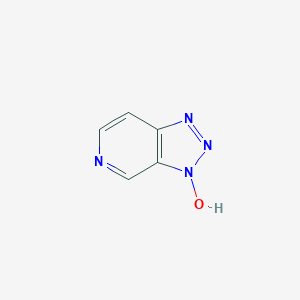
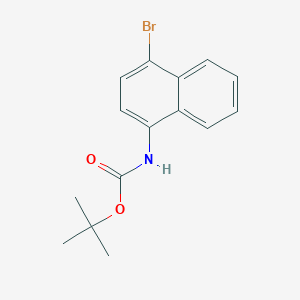
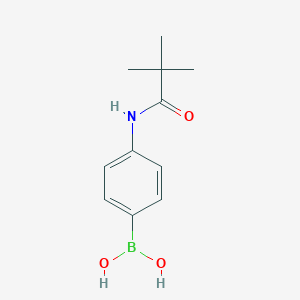
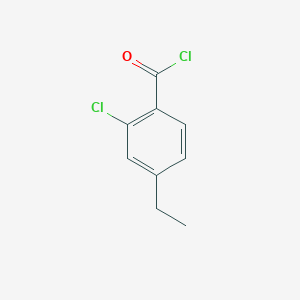
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
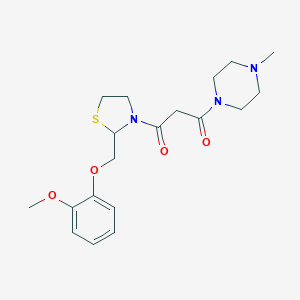
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
